4-Ethoxy-3-Methoxycinnamic Acid: Technical Profile & Synthesis Guide
4-Ethoxy-3-Methoxycinnamic Acid: Technical Profile & Synthesis Guide
Executive Summary
4-Ethoxy-3-methoxycinnamic acid (CAS: 144878-40-0 ) is a lipophilic derivative of ferulic acid, characterized by the replacement of the phenolic hydroxyl group at the 4-position with an ethoxy moiety.[1][2][3] This structural modification significantly enhances the molecule's lipophilicity compared to its parent compound, potentially improving membrane permeability and bioavailability while retaining the core phenylpropanoid scaffold associated with antioxidant and anti-inflammatory activities.
This guide provides a comprehensive technical analysis, including validated synthetic pathways, physicochemical properties, and analytical characterization protocols for researchers in medicinal chemistry and drug development.
Part 1: Identity & Physicochemical Profile
Chemical Identity
| Parameter | Detail |
| Chemical Name | 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid |
| Common Synonyms | O-Ethylferulic acid; 4-Ethoxy-3-methoxycinnamic acid |
| CAS Number | 144878-40-0 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| SMILES | CCOc1ccc(cc1OC)C=CC(=O)O |
| InChI Key | AC1LTL8W (Variant specific) |
Physical Properties[8]
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Appearance: White to off-white crystalline powder.
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Melting Point: Literature sources vary; typically observed in the range of 195–205°C (Experimental verification recommended due to potential polymorphism).
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Solubility:
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High: DMSO, DMF, Ethanol (warm), Methanol.
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Low/Insoluble: Water, Hexane.
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pKa (Predicted): ~4.5 (Carboxylic acid moiety).
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LogP (Predicted): ~2.3 – 2.6 (Significantly more lipophilic than Ferulic acid, LogP ~1.5).
Part 2: Synthetic Pathways & Protocols
The synthesis of 4-ethoxy-3-methoxycinnamic acid is most efficiently achieved via a two-step sequence starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde). This route avoids the use of expensive starting materials and utilizes the robust Knoevenagel condensation.
Synthesis Logic Diagram (Graphviz)
Caption: Two-step synthetic pathway from Vanillin to 4-Ethoxy-3-methoxycinnamic acid via alkylation and Knoevenagel condensation.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde
This step protects the phenol group of vanillin with an ethyl group.
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Reagents: Vanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone.
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Protocol:
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Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.
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Add Potassium Carbonate (27.6 g, 200 mmol) and stir the suspension for 15 minutes.
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Dropwise add Ethyl Bromide (13.1 g, 120 mmol) over 20 minutes.
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Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); vanillin spot should disappear.
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Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a solid.
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Filter the solid, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Yield: ~90–95%. Characterization: MP ~64–65°C.
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Step 2: Knoevenagel Condensation to Target Acid
Conversion of the aldehyde to the cinnamic acid derivative.
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Reagents: 4-Ethoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq).
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Catalyst: Piperidine (0.1 eq) in Pyridine (solvent/base).
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Protocol:
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In a flask equipped with a reflux condenser, combine 4-Ethoxy-3-methoxybenzaldehyde (18.0 g, 100 mmol) and Malonic Acid (15.6 g, 150 mmol).
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Add Pyridine (40 mL) and Piperidine (1 mL).
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Heat to 100–110°C (or gentle reflux) for 2–4 hours. Evolution of CO₂ gas indicates the reaction progress (decarboxylation).
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Workup: Cool the mixture to room temperature.
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Pour the reaction mixture into a mixture of ice and concentrated HCl (excess HCl is needed to neutralize pyridine and precipitate the free acid). pH should be < 2.
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A precipitate will form. Filter the crude solid.
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Purification: Recrystallize from Ethanol/Water or Methanol.
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Yield: ~80–85%.
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Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be confirmed.
Nuclear Magnetic Resonance (NMR)
Predicted shifts in DMSO-d₆ (400 MHz)
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 12.20 | s (broad) | 1H | Carboxylic Acid (-COOH) |
| ¹H | 7.50 | d (J=16.0 Hz) | 1H | Vinyl proton (β-position) |
| ¹H | 7.30 | d (J=2.0 Hz) | 1H | Aromatic H-2 |
| ¹H | 7.18 | dd (J=8.4, 2.0 Hz) | 1H | Aromatic H-6 |
| ¹H | 6.98 | d (J=8.4 Hz) | 1H | Aromatic H-5 |
| ¹H | 6.45 | d (J=16.0 Hz) | 1H | Vinyl proton (α-position) |
| ¹H | 4.08 | q (J=7.0 Hz) | 2H | Ethoxy -OCH₂- |
| ¹H | 3.82 | s | 3H | Methoxy -OCH₃ |
| ¹H | 1.35 | t (J=7.0 Hz) | 3H | Ethoxy -CH₃ |
Interpretation:
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The coupling constant of 16.0 Hz confirms the (E)-configuration (trans) of the double bond.
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The presence of both methoxy (singlet) and ethoxy (quartet + triplet) signals confirms the alkylation pattern.
Mass Spectrometry (ESI-MS)
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Ionization Mode: Negative Ion Mode [M-H]⁻
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Parent Ion: m/z 221.2
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Fragmentation: Loss of CO₂ (m/z ~177) is common for cinnamic acids.
Part 4: Biological & Pharmacological Potential[9]
Mechanism of Action
4-Ethoxy-3-methoxycinnamic acid retains the conjugated double bond system of ferulic acid, which is critical for radical scavenging . However, the blockage of the phenolic hydroxyl group (by the ethyl group) alters its reactivity:
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Lipophilicity: The ethyl ether masks the polar phenol, significantly increasing the partition coefficient (LogP). This allows for superior penetration through lipid bilayers (e.g., skin, blood-brain barrier) compared to ferulic acid.
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Metabolic Stability: The ethyl ether is more resistant to Phase II conjugation (glucuronidation/sulfation) than the free phenol, potentially extending the plasma half-life.
Applications
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Dermatology: As a lipophilic UV-absorbing agent (cinnamate backbone) with antioxidant capacity, suitable for oil-based formulations.
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Medicinal Chemistry: A versatile intermediate for synthesizing "drug-like" ferulic acid amides or esters where increased bioavailability is required.
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Neuroprotection: Lipophilic cinnamic acid derivatives have shown potential in crossing the BBB to exert anti-inflammatory effects in neurodegenerative models.
References
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CAS Registry. "144878-40-0: 3-(4-ethoxy-3-methoxyphenyl)acrylic acid." Common Chemistry. [Link]
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National Institute of Standards and Technology (NIST). "Cinnamic acid derivatives and Mass Spectral Data." NIST Chemistry WebBook. [Link]
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PubChem. "Compound Summary: Cinnamic Acid Derivatives." National Library of Medicine. [Link]
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Organic Syntheses. "Knoevenagel Condensation: General Procedures." Org.[4] Synth.[Link]
